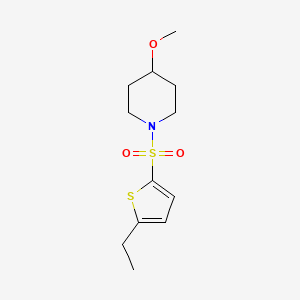

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Thiophene and its substituted derivatives are synthesized using various methods, including Gewald synthesis . Piperidine derivatives are formed through intra- and intermolecular reactions .Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, and it’s considered to be a structural alert with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Thiophene-based conjugated polymers have been synthesized using nickel and palladium-based catalytic systems . Piperidines have been synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis in Medicinal Chemistry

The chemical compound 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is a key intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the development of broad-spectrum antibacterial agents effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The synthesis process is noted for its scalability and the avoidance of chromatographic purification, which is crucial for large-scale production (Hashimoto et al., 2007).

Antiviral Activity

Derivatives of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine have shown potential in antiviral applications. Specifically, certain sulfonamide derivatives synthesized from related chemical structures have exhibited anti-tobacco mosaic virus activity, underscoring the compound's utility in the development of new antiviral agents (Chen et al., 2010).

Antioxidant and Anticholinesterase Activity

Studies on novel sulfonyl hydrazone derivatives incorporating the piperidine ring, akin to 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine, have demonstrated significant antioxidant and anticholinesterase activities. These findings indicate the compound's potential in the development of treatments for diseases associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Organic Electronics

The sulfonyl and piperidine functional groups, related to the structure of 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine, have been explored in the field of organic electronics. Specifically, derivatives have been used to enhance the conductivity and work function of materials like Poly(3,4‐ethylenedioxythiophene) (PEDOT:PSS), improving the performance of organic solar cells and demonstrating the versatility of such compounds in advanced material science applications (Zeng et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Thiophene and piperidine derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The development of new synthetic methods and the discovery of novel structural prototypes with more effective pharmacological activity are topics of ongoing research .

Eigenschaften

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S2/c1-3-11-4-5-12(17-11)18(14,15)13-8-6-10(16-2)7-9-13/h4-5,10H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRCKLGMPRBCCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)

![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)

![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)